(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that features a benzodiazole and a methylthiophene moiety connected by a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Methylthiophene Moiety: This involves the functionalization of thiophene, often through Friedel-Crafts acylation or alkylation.
Coupling Reaction: The benzodiazole and methylthiophene units are then coupled via a propenenitrile linker, typically using a base-catalyzed condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Antimicrobial Agents: The compound could be investigated for its antimicrobial properties.
Cancer Research: It might be studied for its potential anticancer activity.
Industry
Materials Science: Applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Electronics: Potential use in organic photovoltaic cells or other electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in devices.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole.
Thiophene Derivatives: Compounds such as 3-methylthiophene-2-carboxaldehyde.
Uniqueness
The unique combination of benzodiazole and methylthiophene moieties linked by a propenenitrile group distinguishes this compound from others. This structure could impart unique electronic, chemical, and biological properties, making it a valuable subject of study.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-10-6-7-19-14(10)8-11(9-16)15-17-12-4-2-3-5-13(12)18-15/h2-8H,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGWXRECGCOCE-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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